Regioisomeric Carboxylic Acid Position: 4-COOH vs. 3-COOH as the Determinant of Downstream Amide Coupling Site
The 4-carboxylic acid substitution pattern on the pyrazole ring of CAS 116834-08-3 is the specific regioisomer utilized as a precursor to 3-carboxamide cannabinoid receptor ligands. In the seminal study by Silvestri et al. (2008), the corresponding 3-carboxylic acid isomer would yield structurally distinct amide products with entirely different receptor interaction profiles. The most potent hCB1 ligand in that series (compound 30) exhibited a Ki of 5.6 nM, which was equipotent to the reference compound AM251, and behaved as an inverse agonist in the cAMP assay with an EC50 of approximately 1 nM . While these data pertain to the final 3-carboxamide products derived from 4-carboxylic acid intermediates, no equivalent data exist for products derived from 3-carboxylic acid precursors, underscoring the specific synthetic value of the 4-COOH regioisomer .
| Evidence Dimension | Synthetic utility for generating potent hCB1 ligands |
|---|---|
| Target Compound Data | 4-COOH regioisomer used as key intermediate for 3-carboxamide synthesis; derived compound 30: hCB1 Ki = 5.6 nM, cAMP EC50 ~1 nM |
| Comparator Or Baseline | 3-COOH regioisomer (hypothetical precursor to 4-carboxamides): no reported CB1 activity data for corresponding products |
| Quantified Difference | The 4-COOH regioisomer enables access to a validated series of potent hCB1 inverse agonists (Ki = 5.6 nM); no comparative activity data exist for 4-carboxamide products from the 3-COOH isomer. |
| Conditions | Radioligand binding assay using hCB1-transfected HEK-293 cells; cAMP functional assay |
Why This Matters
Procurement of the 4-COOH rather than the 3-COOH regioisomer is essential for replicating published synthetic routes to cannabinoid receptor ligands with quantitatively characterized potency.
